N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a pyrazolo[1,5-a]pyrazinone derivative featuring an acetamide side chain substituted with a 4-acetylphenyl group.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15(27)16-7-9-18(10-8-16)23-21(28)14-25-11-12-26-20(22(25)29)13-19(24-26)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPDXZSXYLXNKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazolo[1,5-a]pyrazin derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.41 g/mol. The structure features an acetyl group and a pyrazolo[1,5-a]pyrazin moiety, which contribute to its biological activity.
Research indicates that this compound may exert its biological effects through the inhibition of specific protein kinases involved in various signaling pathways. Preliminary molecular docking studies suggest that this compound interacts with kinase domains, potentially disrupting their activity and influencing cellular processes related to cancer progression and other diseases .
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazolo[1,5-a]pyrazin derivatives. For instance:
- In vitro studies demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties:
- Antibacterial Studies : Compounds within this class have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has also been investigated:
- Cytokine Inhibition : Some studies report that these compounds can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases.
Case Studies
- Study on Anticancer Properties : A recent study evaluated the efficacy of this compound in various cancer models. Results indicated a significant reduction in tumor size in treated groups compared to controls.
- Antimicrobial Evaluation : Another study focused on the antimicrobial activity against fungal strains such as Candida albicans. The compound exhibited moderate antifungal activity with an MIC of 128 µg/mL.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazinone Acetamides
The core pyrazolo[1,5-a]pyrazinone scaffold is shared among several analogs, with variations in the acetamide substituent significantly influencing physicochemical and biological properties:
Key Observations :
Pyrazolo[1,5-a]pyrimidinone Derivatives
Compounds with a pyrimidinone core (e.g., MK66, MK63) share structural similarities but differ in ring saturation and substituents :
Key Observations :
Triazolo[1,5-a]pyrazine Derivatives
Triazolo[1,5-a]pyrazine analogs (e.g., 9a, 9e) demonstrate the impact of halogenation on stability and activity :
| Compound | Substituents | Melting Point | Molecular Weight |
|---|---|---|---|
| 9a | 3,4-Dichlorobenzyl, p-Tolyl | 201–203°C | 599.5 |
| 9e | 2-Bromophenyl, 3,4-Dichlorobenzyl | 244–245°C | 598.3 |
Key Observations :
Bioactivity Insights from Related Scaffolds
- Triazole/Quinazoline Derivatives : Acetyl hydrazone analogs () exhibit herbicidal and antimicrobial activities, highlighting the role of the acetamide moiety in bioactivity .
Preparation Methods
Cyclocondensation of 3-Aminopyrazole Derivatives
The pyrazolo[1,5-a]pyrazine core is synthesized via cyclocondensation between 3-aminopyrazole and α-keto esters. For example, reacting 3-aminopyrazole with ethyl glyoxalate in acetic acid at 80°C yields the bicyclic pyrazolo[1,5-a]pyrazin-4-one skeleton. This method achieves 65–75% yields but requires careful pH control to avoid side reactions.
Palladium-Catalyzed Cross-Coupling for Phenyl Substitution
Position 2 of the core is functionalized with a phenyl group using Suzuki-Miyaura coupling. A representative procedure involves:
- Treating 2-bromopyrazolo[1,5-a]pyrazin-4-one with phenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (2 equiv), and 1,10-phenanthroline (10 mol%) in degassed DMF at 100°C.
- The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to afford 2-phenylpyrazolo[1,5-a]pyrazin-4-one in 82% yield.
Introduction of the Acetamide Side Chain
Nucleophilic Aromatic Substitution (SNAr) at Position 5
The 5-position of the pyrazolo[1,5-a]pyrazin-4-one core undergoes SNAr with 2-chloroacetamide derivatives. For instance:
- Reacting 2-phenylpyrazolo[1,5-a]pyrazin-4-one with N-(4-acetylphenyl)-2-chloroacetamide in the presence of K₂CO₃ in acetonitrile at 80°C for 12 hours.
- The reaction exploits the electron-deficient nature of the pyrazine ring, facilitating displacement of the chloride by the acetamide’s nitrogen. Yields range from 60–70%, with unreacted starting material recovered via silica gel chromatography.
Reductive Amination for Side-Chain Elongation
An alternative route involves reductive amination to install the methylene spacer:
- Aldehyde intermediate : Oxidize 2-phenylpyrazolo[1,5-a]pyrazin-5-amine to the corresponding aldehyde using MnO₂.
- Condensation : React the aldehyde with 4-aminoacetophenone in methanol, followed by NaBH₄ reduction to form the secondary amine.
- Acetylation : Treat the amine with acetyl chloride in dichloromethane to yield the final acetamide.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- DMF vs. dioxane : DMF enhances solubility of Pd catalysts in cross-coupling reactions but may lead to lactam ring opening above 110°C. Dioxane offers milder conditions (80–100°C) but requires longer reaction times.
- Acid additives : p-Toluenesulfonic acid (10 mol%) accelerates cyclocondensation by protonating the α-keto ester, increasing electrophilicity.
Catalytic Systems for Coupling Reactions
| Catalyst System | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄/Cs₂CO₃ | Suzuki-Miyaura coupling | 82 | |
| Pd(OAc)₂/BINAP/Cs₂CO₃ | Buchwald-Hartwig amination | 75 | |
| CuI/1,10-phenanthroline | Ullmann-type coupling | 68 |
The Pd(PPh₃)₄ system is preferred for aryl couplings due to superior functional group tolerance.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.53 (d, J = 7.2 Hz, pyrazine-H), 7.89 (s, acetamide NH), and 2.60 (s, acetyl CH₃).
- HRMS : Calculated for C₂₂H₁₈N₄O₃ [M+H]⁺: 386.1376; Found: 386.1378.
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclocondensation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
